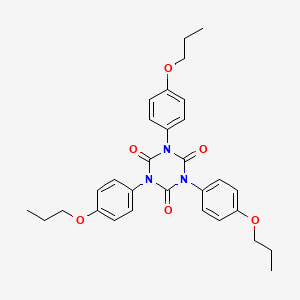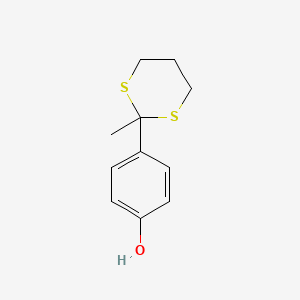
4-(2-Methyl-1,3-dithian-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-1,3-dithian-2-yl)phenol is an organic compound that belongs to the class of phenols and dithianes It is characterized by the presence of a phenolic hydroxyl group and a dithiane ring substituted with a methyl group
Preparation Methods
4-(2-Methyl-1,3-dithian-2-yl)phenol can be synthesized through several methods. One common synthetic route involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiane ring. The phenolic group can be introduced through subsequent reactions involving phenol derivatives. Industrial production methods often utilize similar reaction conditions but are optimized for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
4-(2-Methyl-1,3-dithian-2-yl)phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-Methyl-1,3-dithian-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be selectively removed under specific conditions, allowing for the controlled release of the protected carbonyl group.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biochemical studies. Its interactions with biological molecules can be studied to understand its effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-dithian-2-yl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and dithiane ring. The phenolic group can form hydrogen bonds and participate in redox reactions, while the dithiane ring can undergo nucleophilic and electrophilic attacks . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(2-Methyl-1,3-dithian-2-yl)phenol can be compared with other similar compounds, such as:
4-(1,3-Dithian-2-yl)phenol: Similar in structure but lacks the methyl group on the dithiane ring.
4-(2-Methyl-1,3-dithiolane-2-yl)phenol: Contains a dithiolane ring instead of a dithiane ring.
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: Contains a piperidine ring instead of a dithiane ring.
Properties
CAS No. |
155853-28-4 |
|---|---|
Molecular Formula |
C11H14OS2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
4-(2-methyl-1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C11H14OS2/c1-11(13-7-2-8-14-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
HHCTXWWPKXCRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)

![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
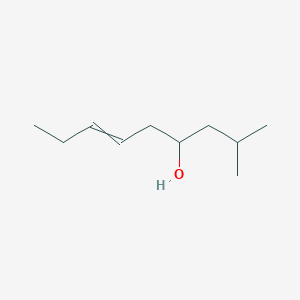
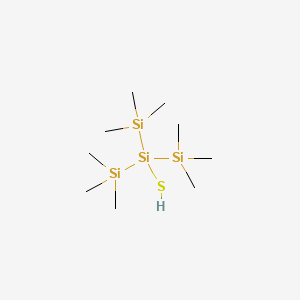
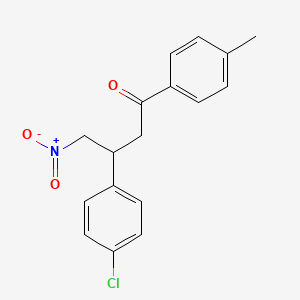
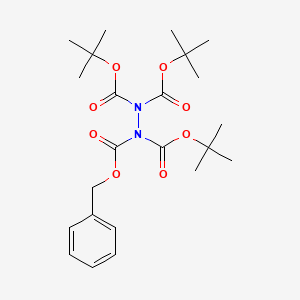
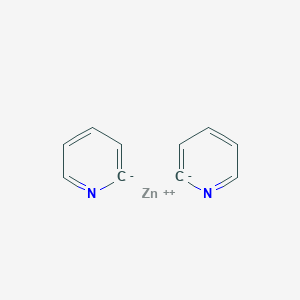
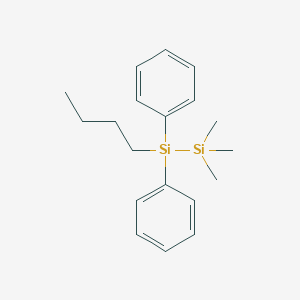
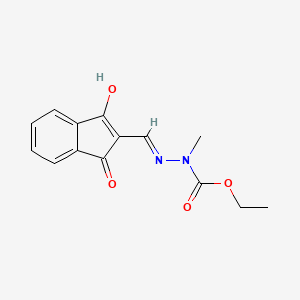
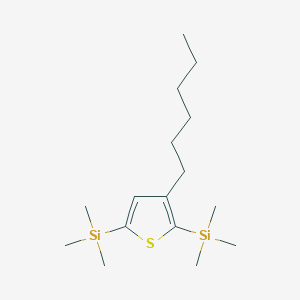
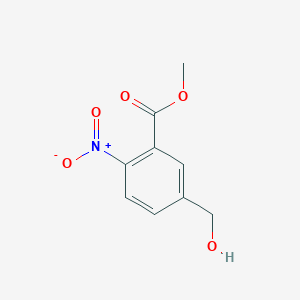
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
